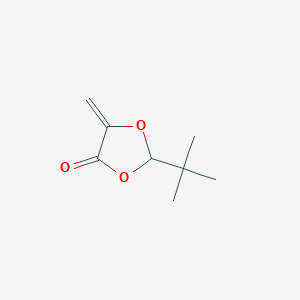
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Vue d'ensemble
Description
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one is a chemical compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The tert-butyl group and methylene group attached to the dioxolane ring provide unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method involves the use of pivalaldehyde and tert-butanol in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture .
Analyse Des Réactions Chimiques
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one involves its reactivity with nucleophiles and electrophiles. The presence of the methylene group allows for radical reactions, while the dioxolane ring provides stability against nucleophilic attack . The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one include:
1,3-Dioxanes: These compounds have a six-membered ring and are more stable than 1,3-dioxolanes.
Other 1,3-Dioxolanes: Compounds such as 2-t-Butyl-5-methyl-1,3-dioxolan-4-one share similar reactivity but differ in the substituents attached to the ring.
Cyclic Ketene Acetals: These compounds, such as 2-methylene-1,3-dioxepane, undergo similar radical polymerization reactions but have different ring sizes and substituents.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various chemical applications.
Propriétés
IUPAC Name |
2-tert-butyl-5-methylidene-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(9)11-7(10-5)8(2,3)4/h7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGKBUHQKTUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OC(=C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


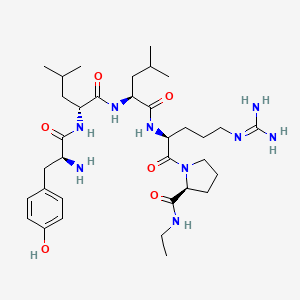
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
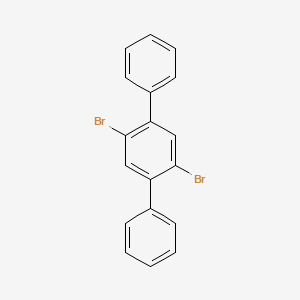
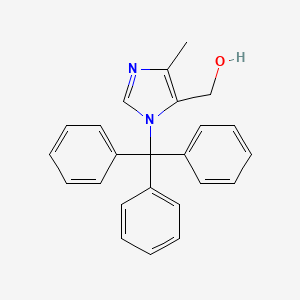
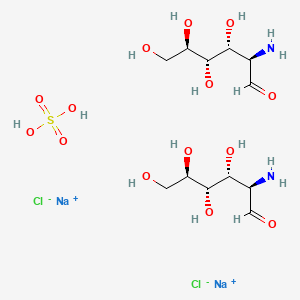
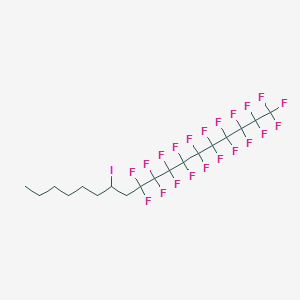
![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)
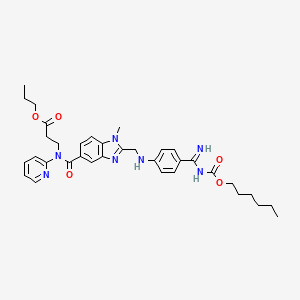
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)
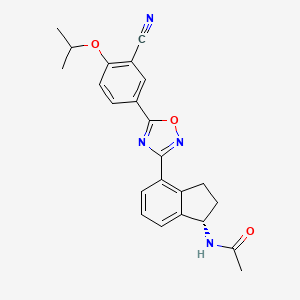
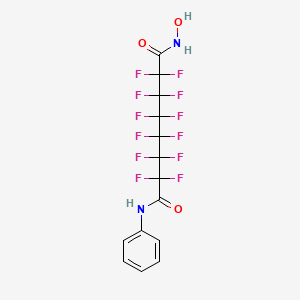

![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)
